molecular formula C5H8ClNS B2914355 Thiophen-3-ylmethanamine hydrochloride CAS No. 115132-84-8; 27757-86-4

Thiophen-3-ylmethanamine hydrochloride

Cat. No.: B2914355
CAS No.: 115132-84-8; 27757-86-4
M. Wt: 149.64
InChI Key: CUWJIHMNGIOCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophen-3-ylmethanamine hydrochloride (CAS: 115132-84-8) is an organic compound consisting of a thiophene ring substituted at the 3-position with a methanamine group, forming a hydrochloride salt. Its molecular formula is C₅H₈ClNS, with a molecular weight of approximately 149.6 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name

thiophen-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWJIHMNGIOCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115132-84-8
Record name 115132-84-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Thiophen-3-ylmethanamine hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Properties/Applications
This compound 115132-84-8 C₅H₈ClNS 149.6 Thiophen-3-yl attached to methanamine Intermediate, pharmaceutical synthesis
N-Methyl-3-Thiophenemethanamine 210552-07-1 C₆H₁₀ClNS 172.1 Methyl group on amine nitrogen Enhanced lipophilicity, CNS activity
2-(Thiophen-3-yl)ethanamine hydrochloride 34843-84-0 C₆H₁₀ClNS 171.6 Ethylamine chain instead of methylamine Altered receptor binding
(3-Chlorothiophen-2-yl)methanamine hydrochloride 643088-03-3 C₅H₇Cl₂NS 184.09 Chloro substituent on thiophene ring Electron-withdrawing effects
Benzo[b]this compound 55810-74-7 C₉H₁₀ClNS 199.70 Benzene fused to thiophene ring Materials science applications

Key Structural Differences and Implications

This modification is common in CNS-targeting drugs .

2-(Thiophen-3-yl)ethanamine Hydrochloride (CAS 34843-84-0)

  • Replacement of the methanamine group with an ethylamine chain extends the molecule’s length, which may alter receptor binding kinetics in biological systems .

Benzo[b]this compound (CAS 55810-74-7)

  • Fusion of a benzene ring to the thiophene core increases aromaticity and molecular weight, making it suitable for applications in materials science, such as organic semiconductors .

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